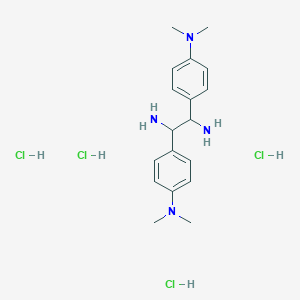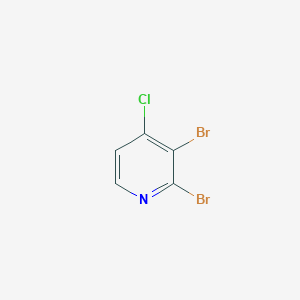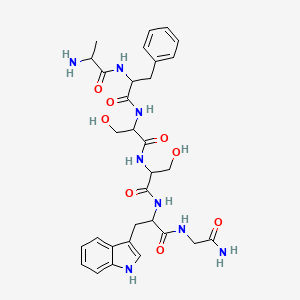
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide: is a synthetic organic compound. Its chemical formula is C10H11BrFNO, and its systematic IUPAC name is 2-(5-bromo-2-fluorophenyl)-N-methylacetamide . Let’s break down its structure:
- The central acetamide group (CH3C(=O)NH2) provides the backbone.
- The aromatic ring consists of a 5-bromo-2-fluorophenyl group attached to the amide nitrogen.
- The methylamino (N-CH3) substituent enhances its biological activity.
Métodos De Preparación
Synthetic Routes
Several synthetic routes lead to the formation of this compound. Here are two common methods:
-
Amide Formation via Acylation
- Starting material: 5-bromo-2-fluoroaniline
- Reaction: Acylation of the amine group using acetyl chloride (CH3C(=O)Cl)
- Conditions: Inert solvent (e.g., dichloromethane), base (e.g., triethylamine)
- Yield: Moderate to good
- Mechanism: Nucleophilic acyl substitution
-
Direct Amidation
- Starting material: 5-bromo-2-fluoroaniline and methylamine
- Reaction: Condensation of the amine and carboxylic acid (acetic acid)
- Conditions: Acidic or basic conditions
- Yield: Moderate
- Mechanism: Nucleophilic addition-elimination
Industrial Production
Industrial-scale production typically involves optimized versions of the above methods, ensuring cost-effectiveness and scalability.
Análisis De Reacciones Químicas
This compound participates in various chemical reactions:
Oxidation: It can undergo oxidation at the methyl group to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The bromine and fluorine atoms make it susceptible to nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (NaBH), hydrogen peroxide (HO), and strong bases.
Major Products: The specific products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds or materials.
Mecanismo De Acción
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Comparación Con Compuestos Similares
While there are no direct analogs, we can compare it to related structures:
2-Fluoroacetamide: Lacks the bromine substituent.
2-Bromoacetamide: Lacks the fluorine substituent.
N-Methylacetamide: Lacks the phenyl ring.
: J. Org. Chem. 2010, 75, 22, 7747–7750. : Tetrahedron Lett. 2015, 56, 1, 96–99.
Propiedades
Fórmula molecular |
C9H10BrFN2O |
|---|---|
Peso molecular |
261.09 g/mol |
Nombre IUPAC |
2-(5-bromo-2-fluorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10BrFN2O/c1-13-8(9(12)14)6-4-5(10)2-3-7(6)11/h2-4,8,13H,1H3,(H2,12,14) |
Clave InChI |
AGTOHMOOXRGRLT-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1=C(C=CC(=C1)Br)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)

![{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
amine](/img/structure/B12108558.png)






![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)


![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
